molecular formula C25H20N2O7 B2408959 (E)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 496011-79-1

(E)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2408959
CAS No.: 496011-79-1
M. Wt: 460.442
InChI Key: FTWBPQBGEMHATQ-PDGQHHTCSA-N
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Description

(E)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C25H20N2O7 and its molecular weight is 460.442. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

Compounds structurally related to (E)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one have been synthesized and analyzed for their chemical structure using techniques like nuclear magnetic resonance spectroscopy and single-crystal X-ray diffraction (Kariuki et al., 2022). The synthesis of similar compounds involves reactions under specific conditions, and the structure is established through various spectroscopic methods.

Photophysical Properties

The photophysical properties of compounds with a similar structural framework have been studied. The absorption and fluorescence characteristics of chalcone derivatives have been recorded in different solvents, revealing solvatochromic effects and bathochromic shifts, indicating their potential utility in optical applications (Kumari et al., 2017).

Supramolecular Structure and Biological Activity

The supramolecular structures of certain chalcone derivatives have been analyzed, revealing insights into their molecular packing, stabilization through interactions, and potential biological activities. These studies often involve Hirshfeld surface analysis and other computational methods to quantify intermolecular interactions (Low et al., 2002). Additionally, some derivatives have shown biological activity, such as antimicrobial properties (Mehta, 2016).

Optical Properties and Potential Applications

Derivatives with extended π-bond structures have been synthesized and their physicochemical and optical properties have been explored. These studies include the examination of fluorescence in different solvents and the determination of properties like dipole moment, oscillator strength, and quantum yields, indicating their potential application in materials science and photonics (Zayed & Kumar, 2019).

Properties

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O7/c1-31-21-13-16(14-22(32-2)24(21)33-3)23(28)18(12-15-7-6-8-17(11-15)27(29)30)25-26-19-9-4-5-10-20(19)34-25/h4-14H,1-3H3/b18-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWBPQBGEMHATQ-PDGQHHTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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